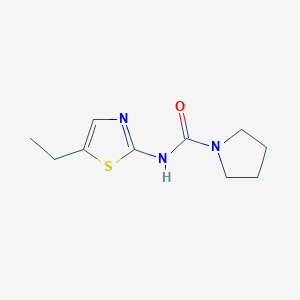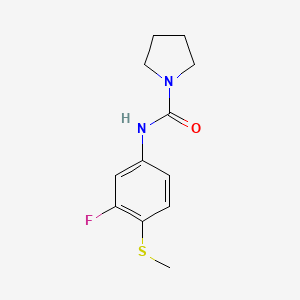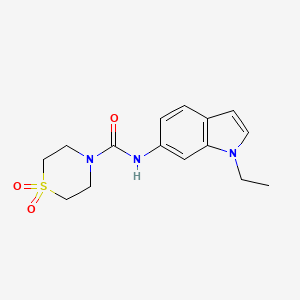
N-(1-ethylindol-6-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylindol-6-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide, also known as ET-743 or trabectedin, is a synthetic compound that was first isolated from the marine tunicate Ecteinascidia turbinata. Trabectedin has been approved by the US Food and Drug Administration (FDA) for the treatment of soft tissue sarcoma and ovarian cancer.
作用機序
Trabectedin binds to the minor groove of DNA and induces a conformational change that prevents the binding of transcription factors and RNA polymerase. This results in the inhibition of transcription and ultimately leads to cell death. Trabectedin also has immunomodulatory effects that enhance the immune response against cancer cells.
Biochemical and Physiological Effects:
Trabectedin has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. Trabectedin also induces apoptosis and inhibits angiogenesis. In addition, it has been shown to modulate the immune response by increasing the expression of cytokines and chemokines.
実験室実験の利点と制限
Trabectedin has several advantages for lab experiments. It has a unique mechanism of action that makes it a promising anti-cancer drug. It has also been shown to have low toxicity and good tolerability in clinical trials. However, trabectedin is a complex molecule that requires a multi-step synthesis process, which can be challenging for researchers. In addition, its high cost may limit its use in some experiments.
将来の方向性
There are several future directions for research on trabectedin. One area of research is the development of new formulations of trabectedin that can improve its pharmacokinetics and enhance its efficacy. Another area of research is the identification of biomarkers that can predict response to trabectedin. In addition, there is a need for more preclinical and clinical studies to investigate the potential of trabectedin for the treatment of other cancers. Finally, there is a need for more research on the mechanism of action of trabectedin and its interactions with other anti-cancer drugs.
Conclusion:
Trabectedin is a promising anti-cancer drug that has shown efficacy against a variety of solid tumors. It has a unique mechanism of action that involves binding to the minor groove of DNA and inhibiting transcription. Trabectedin has several advantages for lab experiments, but its complex synthesis process and high cost may limit its use. There are several future directions for research on trabectedin, including the development of new formulations, identification of biomarkers, and investigation of its potential for the treatment of other cancers.
合成法
Trabectedin is a complex molecule that requires a multi-step synthesis process. The synthesis of trabectedin involves the reaction of 1-ethylindole-6-carboxaldehyde with thioacetic acid to form the corresponding thiazolidine. This intermediate is then reacted with isocyanate to form the thiazinane ring. The final step involves the reaction of the thiazinane with chloroformate to form the carbamate.
科学的研究の応用
Trabectedin is a promising anti-cancer drug that has shown efficacy against a variety of solid tumors. It has been approved for the treatment of soft tissue sarcoma and ovarian cancer, but it is also being investigated for the treatment of other cancers, such as lung cancer, breast cancer, and prostate cancer. Trabectedin has been shown to have a unique mechanism of action that involves binding to the minor groove of DNA and inhibiting transcription.
特性
IUPAC Name |
N-(1-ethylindol-6-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-17-6-5-12-3-4-13(11-14(12)17)16-15(19)18-7-9-22(20,21)10-8-18/h3-6,11H,2,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCPQCHVOJBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylindol-6-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)
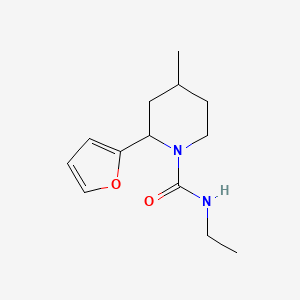
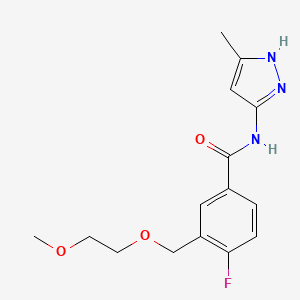
![3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7586640.png)
![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)
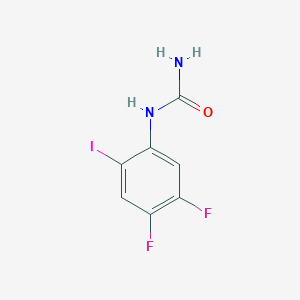
![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)
